4-Methylhistamine Exhibits Over 100-Fold Selectivity for the H4 Receptor Compared to Histamine's Pan-Receptor Activity
4-Methylhistamine was identified as the first selective H4 receptor agonist. In contrast to the endogenous ligand histamine, which binds with high affinity to all four histamine receptor subtypes, 4-methylhistamine demonstrates a >100-fold selectivity for the human H4R over the H1, H2, and H3 receptor subtypes [1]. This selectivity profile was established through competitive radioligand binding assays against the human H4R stably expressed in SK-N-MC cells [1].
| Evidence Dimension | Receptor Binding Selectivity |
|---|---|
| Target Compound Data | Selectivity for hH4R over H1/H2/H3 receptors: >100-fold |
| Comparator Or Baseline | Histamine: Non-selective, high affinity for H1, H2, H3, and H4 receptors. |
| Quantified Difference | >100-fold selectivity for H4R vs. non-selective. |
| Conditions | [3H]Histamine displacement assay on SK-N-MC cells stably expressing the human H4 receptor (hH4R). |
Why This Matters
This is the primary differentiator for procurement, as it allows researchers to specifically activate H4R-mediated pathways without the confounding activation of H1, H2, or H3 receptors, which is unavoidable with histamine or other less selective agonists.
- [1] Lim, H. D., van Rijn, R. M., Ling, P., Bakker, R. A., Thurmond, R. L., & Leurs, R. (2005). Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. View Source
